molecular formula C17H21NO B273759 ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE

Cat. No.: B273759
M. Wt: 255.35 g/mol
InChI Key: ZZPUAFLZMYOTPH-UHFFFAOYSA-N
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Description

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE is a synthetic compound belonging to the adamantane family.

Preparation Methods

Synthetic Routes and Reaction Conditions

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor. The optimal conditions involve heating an equimolar mixture of the acid, amine, phosphorus trichloride, DMAP, and triethylamine in acetonitrile under reflux for 8 hours. This method yields the target amides in 54-87% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the catalytic amidation of carboxylic acids with amines. This method is scalable and can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of drugs for treating influenza, pneumonia, Parkinson’s disease, and tuberculosis.

    Neuroscience: The compound modulates neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate, and has antioxidant and anti-inflammatory properties.

    Material Science: this compound is explored as a building block for designing new materials with unique properties.

Mechanism of Action

The exact mechanism of action of ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE is not fully understood. it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. The compound also has antioxidant and anti-inflammatory properties, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE:

    N-aryl (benzyl)adamantane-1-carboxamides: These compounds are synthesized similarly and have applications in medicinal chemistry.

    N-(naphthalen-1-yl) phenazine-1-carboxamide: This compound has fungicidal properties and is used in agricultural applications.

Uniqueness

This compound stands out due to its broad range of applications in medicinal chemistry, neuroscience, and material science. Its unique structural properties and ability to modulate neurotransmitter systems make it a valuable compound for scientific research.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-phenyladamantane-1-carboxamide

InChI

InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19)

InChI Key

ZZPUAFLZMYOTPH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 2.0 g. (10 mmoles) of 1-adamantane carboxylic acid chloride in 20 ml. of ethyl ether and add to 3.0 ml. (32.9 mmoles) of aniline. Stir the mixture 15 minutes, then add 20 ml. of water and 25 ml. of ethyl acetate. Separate the layers and extract the aqueous layer several times with ethyl acetate. Combine the extracts and wash with 2N hydrochloric acid, saturated sodium bicarbonate solution, and water. Dry the extract over anhydrous sodium sulfate, filter and evaporate to a residue. Crystallize the residue from ethyl acetate to obtain the product of this example, m.p. 196°-199°C.
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